molecular formula C24H27N3O5S B2797317 N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-09-7

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2797317
CAS No.: 878059-09-7
M. Wt: 469.56
InChI Key: YRXVKEQUIPABRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound identified in forensic and pharmacological research as a cannabinoid receptor agonist. It is part of a class of emerging synthetic cannabinoids designed to probe the endocannabinoid system. Its core research value lies in its interaction with CB1 and CB2 receptors, where it acts as a potent agonist to elicit cellular responses similar to those of classical cannabinoids, but with a distinct chemical scaffold that includes a sulfonylacetamide group and a morpholino moiety. This specific structural profile is of significant interest for structure-activity relationship (SAR) studies aimed at understanding the key molecular features governing receptor binding affinity, selectivity, and functional efficacy. Researchers utilize this compound in in vitro assays to investigate receptor signaling pathways, including G-protein activation and β-arrestin recruitment. Furthermore, its detection in unregulated drug products makes it a critical reference standard in forensic toxicology and analytical chemistry , enabling the development and validation of methods for identifying novel psychoactive substances (NPS) in biological and material samples. All research applications are conducted strictly within controlled laboratory settings to advance scientific understanding of cannabinoid pharmacology and to support public health and safety monitoring efforts.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-2-18-7-9-19(10-8-18)25-23(28)17-33(30,31)22-15-27(21-6-4-3-5-20(21)22)16-24(29)26-11-13-32-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXVKEQUIPABRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Sulfonyl/Sulfanyl Indole Substituent Aryl Group Notable Properties
Target Compound Indol-3-yl Sulfonyl 1-(2-morpholino-2-oxoethyl) 4-Ethylphenyl Combines morpholino solubility, sulfonyl stability, and ethylphenyl lipophilicity
Compound (b) Indol-3-yl Sulfonyl 1-(4-chlorobenzoyl) Pyridin-3-yl ethyl Chlorobenzoyl group may enhance target affinity but reduce solubility
Indol-3-yl Sulfanyl 1-(2-azepanyl-2-oxoethyl) 4-Chlorophenyl Sulfanyl group reduces electron withdrawal; azepanyl increases ring size vs. morpholino
Morpholino N/A 4-Acetyl/4-methylsulfonyl 4-Isopropylphenyl Morpholino substituents alter ring electronics; isopropylphenyl increases steric bulk
Thiazol-2-yl N/A Morpholino 4-(2-Chlorophenyl) Thiazol replaces indole; chlorophenyl adds electronegativity

Physicochemical and Pharmacokinetic Properties

  • Solubility: The morpholino-2-oxoethyl group in the target compound likely enhances aqueous solubility compared to azepanyl () or acetylated morpholino derivatives () due to reduced steric hindrance and increased hydrogen-bonding capacity .
  • Lipophilicity : The 4-ethylphenyl group offers moderate logP values, contrasting with the more lipophilic 4-chlorophenyl () and less lipophilic 4-methoxyphenyl () analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Indole functionalization : Introduce the morpholino-2-oxoethyl group at the indole N1 position via nucleophilic substitution or alkylation (e.g., using 2-chloroacetyl chloride followed by morpholine) .

Sulfonation : Sulfonylate the indole C3 position using chlorosulfonic acid or sulfur trioxide complexes under controlled conditions .

Acetamide coupling : React the sulfonated intermediate with N-(4-ethylphenyl)acetamide via a coupling agent like EDC/HOBt or DCC .

  • Critical considerations : Optimize reaction temperatures (e.g., 0–5°C for sulfonation to avoid over-oxidation) and use anhydrous solvents (e.g., DMF or THF) for alkylation steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Confirm the presence of the morpholino group (δ 3.5–3.7 ppm for morpholine protons) and indole sulfonyl moiety (δ 7.5–8.2 ppm for aromatic protons) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ expected at m/z ~500–520, depending on substituents) .
  • IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Recommended assays :

  • Kinase inhibition : Test against kinase targets (e.g., PI3K or MAPK) due to the morpholino group’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Receptor binding : Perform competitive binding assays (e.g., for serotonin or dopamine receptors) given the indole scaffold’s neuroactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key modifications :

  • Morpholino substitution : Replace morpholine with piperidine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .
  • Sulfonyl group tuning : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance metabolic stability .
  • Indole C2/C5 functionalization : Add methyl or methoxy groups to improve target selectivity .
    • Data-driven design : Compare IC50 values across analogs using dose-response curves and molecular docking simulations .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

  • Hypothesis testing :

  • Metabolic interference : Assess compound stability in different cell media (e.g., pH-dependent degradation of the sulfonyl group) .
  • Off-target effects : Use RNA-seq or proteomics to identify unintended pathways (e.g., oxidative stress response) .
  • Membrane permeability : Measure logP values (e.g., via HPLC) to correlate lipophilicity with activity discrepancies .

Q. Which computational tools predict this compound’s pharmacokinetic profile?

  • In silico strategies :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., 100-ns MD runs for kinase-inhibitor complexes) .
  • QSAR modeling : Train models on analogs’ bioactivity data to prioritize synthetic targets .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported enzyme inhibition potency?

  • Troubleshooting steps :

Assay standardization : Re-test under uniform conditions (e.g., ATP concentration, pH 7.4 buffer) .

Purity verification : Analyze compound purity via HPLC (>95%) to rule out impurity-driven artifacts .

Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Experimental Design for Target Validation

Q. What in vivo models are appropriate for validating therapeutic potential?

  • Model selection :

  • Xenograft models : Use immunodeficient mice implanted with human tumor lines (e.g., HCT-116 for colorectal cancer) .
  • Neuroinflammation models : Test in LPS-induced murine models to assess CNS penetration and anti-inflammatory effects .
    • Dosage optimization : Conduct PK/PD studies to determine effective plasma concentrations and dosing intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.